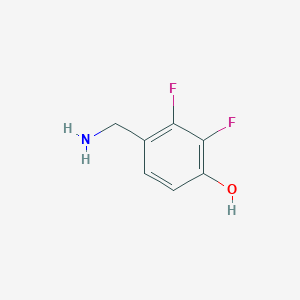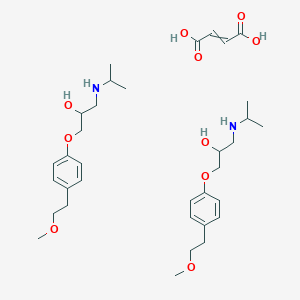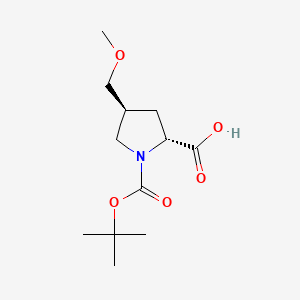
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique stereochemistry and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Methoxymethylation: The protected pyrrolidine undergoes methoxymethylation to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
- (2R,4S)-1-Tert-butoxycarbonyl-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- (2R,4S)-1-Tert-butoxycarbonyl-4-(methyl)pyrrolidine-2-carboxylic acid
- (2R,4S)-1-Tert-butoxycarbonyl-4-(ethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to its methoxymethyl group, which provides distinct reactivity and steric properties compared to similar compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and biologically active molecules.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
(2R,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
InChIキー |
OHPUCEUCBHBIAW-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)COC |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12441296.png)
![(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)

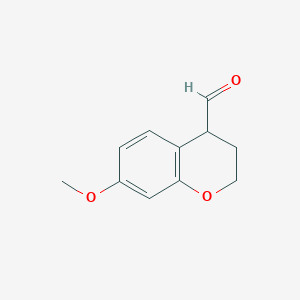
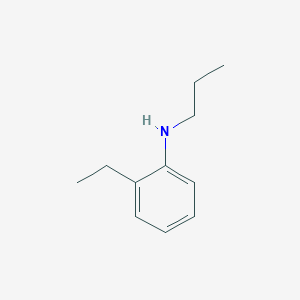
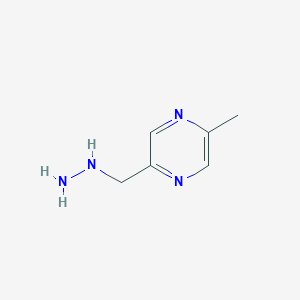
![cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B12441332.png)
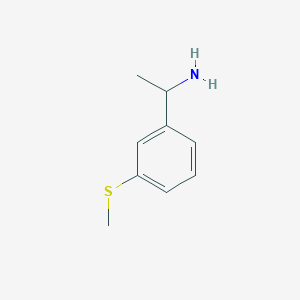
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)
